molecular formula C9H8F3NO2 B14147051 N-methyl-2-(trifluoromethoxy)benzamide CAS No. 633317-74-5

N-methyl-2-(trifluoromethoxy)benzamide

Cat. No.: B14147051
CAS No.: 633317-74-5
M. Wt: 219.16 g/mol
InChI Key: ZVYPCGSSCDRXJO-UHFFFAOYSA-N
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Description

N-methyl-2-(trifluoromethoxy)benzamide is a synthetic organic compound belonging to the class of N-methylbenzamide derivatives, characterized by a benzamide core substituted with a methyl group on the nitrogen atom and a trifluoromethoxy group at the 2-position of the phenyl ring. This structural motif incorporates key features that are of significant interest in modern drug discovery and medicinal chemistry. The benzamide pharmacophore is a well-recognized scaffold in the design of bioactive molecules and has been associated with a wide range of biological activities, including enzyme inhibition . The incorporation of the trifluoromethoxy (-OCF3) group is a strategic modification commonly employed to influence the compound's physicochemical properties. This group is known to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, which can positively impact a compound's pharmacokinetic profile . Compounds featuring benzamide and fluorine-containing groups like trifluoromethyl or trifluoromethoxy have been investigated as potent inhibitors of various enzymes, such as acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are relevant targets for conditions like Alzheimer's disease and glaucoma . As a result, this compound serves as a valuable building block and intermediate for researchers working in synthetic chemistry and drug development programs aimed at creating new therapeutic agents. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

CAS No.

633317-74-5

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

N-methyl-2-(trifluoromethoxy)benzamide

InChI

InChI=1S/C9H8F3NO2/c1-13-8(14)6-4-2-3-5-7(6)15-9(10,11)12/h2-5H,1H3,(H,13,14)

InChI Key

ZVYPCGSSCDRXJO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1OC(F)(F)F

Origin of Product

United States

Synthetic Methodologies and Strategies for N Methyl 2 Trifluoromethoxy Benzamide

Overview of Established and Emerging Synthetic Routes for Trifluoromethoxylated Benzamides

The synthesis of trifluoromethoxylated benzamides is not typically a single-step process. Established routes logically proceed through the formation of a key intermediate, 2-(trifluoromethoxy)aniline (B52511) or 2-(trifluoromethoxy)benzoic acid, which is then converted to the final N-methylated amide.

A common and effective strategy involves a multi-step sequence:

Formation of a Precursor : Synthesis of an N-arylhydroxylamine derivative.

Introduction of the Trifluoromethoxy Group : O-trifluoromethylation of the hydroxylamine (B1172632) followed by a thermal rearrangement to install the OCF₃ group regioselectively at the ortho position, yielding a 2-(trifluoromethoxy)aniline derivative.

Conversion to the Benzoic Acid : The resulting aniline (B41778) is converted into 2-(trifluoromethoxy)benzonitrile (B1304637) via a Sandmeyer reaction, which is subsequently hydrolyzed to afford 2-(trifluoromethoxy)benzoic acid.

Amide Formation and Methylation : The benzoic acid derivative can then undergo amidation. This can be achieved either by direct reaction with methylamine (B109427) or by first forming the primary amide followed by a separate N-methylation step.

Emerging strategies focus on more direct C-H functionalization methods to introduce the trifluoromethoxy group, although achieving specific ortho-selectivity remains a significant challenge.

Approaches for Regioselective Introduction of the Trifluoromethoxy Group

Achieving the correct placement of the trifluoromethoxy group at the position ortho to the eventual amide linkage is critical. Direct trifluoromethoxylation of a pre-existing benzamide (B126) often leads to a mixture of isomers. Therefore, regiocontrol is typically established earlier in the synthetic sequence.

O-Trifluoromethylation Reactions and Reagent Selection

A highly effective method for the synthesis of ortho-trifluoromethoxylated anilines involves the O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular OCF₃ migration. researchgate.netmdpi.com This two-step sequence is operationally simple and tolerates a wide range of functional groups. researchgate.net

The first step, O-trifluoromethylation, is accomplished using electrophilic trifluoromethylating reagents. Togni reagents are frequently employed for this purpose. For instance, various protected N-aryl-N-hydroxylamines can undergo O-trifluoromethylation with a Togni reagent in the presence of a base like cesium carbonate (Cs₂CO₃) under mild conditions to furnish the N-aryl-N-(trifluoromethoxy)amine intermediate in good yields. researchgate.net The subsequent step is a thermally induced rearrangement where the OCF₃ group migrates to the ortho position of the aromatic ring. researchgate.net

Reagent ClassSpecific Reagent ExampleTypical ConditionsSubstrateRef
Hypervalent IodineTogni Reagent IICs₂CO₃, MeNO₂Protected N-aryl-N-hydroxylamines researchgate.net
Sulfonium SaltsUmemoto's ReagentCopper Powder, Acetonitrile (B52724)Aryl Amines (via Diazonium Salt) nih.gov

Fluorination of Precursors and Subsequent Functionalization

An alternative strategy to introduce the trifluoromethoxy group involves the construction of the C-O-CF₃ bond from precursors, such as through oxidative desulfurization-fluorination. This method treats xanthates derived from phenols with an oxidant and a fluoride (B91410) source. researchgate.net For the synthesis of 2-(trifluoromethoxy)benzamide (B141148), this would typically involve starting with 2-hydroxybenzonitrile (B42573) or a related precursor, converting the phenol (B47542) to a xanthate, and then performing the oxidative desulfurization-fluorination to install the OCF₃ group.

Another pathway involves the fluorination of a precursor like 2-trichloromethyl benzoyl chloride with anhydrous hydrogen fluoride to yield 2-trifluoromethyl benzoyl chloride. google.com This intermediate can then be manipulated to form the desired benzamide. For instance, hydrolysis and oxidation of 2-trifluoromethyl benzoyl chloride can produce 2-(trifluoromethyl)benzoic acid, which serves as a precursor for the amide, though this yields the CF₃ analogue rather than the OCF₃. google.com A more direct route to the trifluoromethoxy group can start from 2-fluorobenzoate, which reacts with trifluoroethanol in the presence of a strong base to form ethyl 2-(trifluoroethoxy)benzoate, a related but distinct structure. mdpi.com

Methods for N-Methylation of Benzamide Scaffolds

Once the 2-(trifluoromethoxy)benzamide scaffold is assembled, the final step is the introduction of the methyl group onto the amide nitrogen. This can be accomplished through direct methylation of the primary amide or through a sequential approach where the amide bond is formed using methylamine.

Direct N-Methylation Protocols

Direct methylation of a primary amide can be challenging due to the potential for overalkylation (N,N-dimethylation) or O-alkylation. However, several modern methods provide excellent selectivity for mono-N-methylation.

One highly effective and safe method utilizes quaternary ammonium (B1175870) salts, such as phenyl trimethylammonium iodide (PhMe₃NI), as solid, easy-to-handle methylating agents. acs.orgnih.gov This protocol is characterized by its high functional group tolerance and excellent monoselectivity, proceeding under mildly basic conditions with reagents like cesium carbonate in a solvent such as toluene (B28343). acs.orgnih.gov Yields for the N-methylation of various substituted benzamides are generally high. acs.org

Catalytic methods using methanol (B129727) as a green and atom-economical C1 source have also been developed. These reactions are often catalyzed by transition metals like cobalt or ruthenium. researchgate.netescholarship.orgnih.gov For example, an in-situ generated cobalt catalyst can methylate a variety of amides in high yields using methanol. escholarship.org These "borrowing hydrogen" methodologies proceed through the in-situ generation of formaldehyde (B43269) from methanol. nih.gov

Reagent/Catalyst SystemMethyl SourceTypical ConditionsKey FeaturesRef
Phenyl trimethylammonium iodide (PhMe₃NI)Methyl group from reagentCs₂CO₃, Toluene, 120 °CHigh monoselectivity, safe solid reagent acs.orgnih.gov
Cobalt(II) acetylacetonate (B107027) / Phosphine (B1218219) ligandMethanolNaOMe, Methanol/Toluene, 150 °CGreen C1 source, high yields escholarship.org
Ruthenium ComplexesMethanolWeak base (e.g., Cs₂CO₃), Methanol, 140 °CBorrowing hydrogen mechanism nih.gov
Tetramethylammonium Fluoride (TMAF)Methyl group from reagentToluene, 100 °CMetal-free, operationally simple nih.gov

Sequential N-Methylation and Amide Formation Strategies

A more traditional and highly reliable approach is to form the N-methyl amide bond directly from the corresponding carboxylic acid and methylamine. youtube.com This sequential strategy involves first preparing 2-(trifluoromethoxy)benzoic acid. This key intermediate can be synthesized from 2-(trifluoromethoxy)aniline via a Sandmeyer reaction to introduce a cyano group, followed by hydrolysis. wikipedia.orgorganic-chemistry.org

Once 2-(trifluoromethoxy)benzoic acid is obtained, it can be coupled with methylamine to form N-methyl-2-(trifluoromethoxy)benzamide. To facilitate this condensation reaction, the carboxylic acid is typically activated. Common methods include:

Conversion to an Acyl Chloride : The benzoic acid is treated with a reagent like thionyl chloride or oxalyl chloride to form the more reactive 2-(trifluoromethoxy)benzoyl chloride. This acyl chloride readily reacts with methylamine to give the desired amide. mdpi.comnih.gov

Use of Coupling Reagents : A wide variety of peptide coupling reagents can be used to directly condense the carboxylic acid with methylamine without isolating the acyl chloride. This is a very common and mild method in modern organic synthesis.

Direct Thermal or Catalytic Condensation : While less common for unactivated acids, direct condensation can sometimes be achieved at high temperatures or with specific catalysts that facilitate dehydration. rsc.org

This sequential approach offers excellent control and is often used for its predictability and high yields, avoiding the potential side reactions of direct methylation on a pre-formed primary amide.

Amide Bond Formation Techniques

The crucial step in the synthesis of this compound is the formation of the amide linkage. Several techniques, ranging from classical methods to modern catalytic systems, can be employed to achieve this transformation.

One of the most fundamental and widely used methods for synthesizing amides is the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride. The Schotten-Baumann reaction, first described in the 1880s by Carl Schotten and Eugen Baumann, exemplifies this approach. lscollege.ac.inwikipedia.org This method typically involves the acylation of an amine with an acid chloride in the presence of a base. organic-chemistry.org

The "Schotten-Baumann conditions" often refer to a two-phase solvent system, where an aqueous base neutralizes the hydrochloric acid generated during the reaction, while the reactants and the product remain in an immiscible organic solvent like dichloromethane (B109758) or diethyl ether. lscollege.ac.inwikipedia.org This prevents the protonation of the unreacted amine, which would otherwise render it non-nucleophilic and halt the reaction. organic-chemistry.org

For the synthesis of this compound, this protocol would involve the reaction of N-methylaniline with 2-(trifluoromethoxy)benzoyl chloride.

Table 1: Representative Schotten-Baumann Protocol for this compound Synthesis

Reactant 1 Reactant 2 Base Solvent System Product
2-(trifluoromethoxy)benzoyl chlorideN-methylanilineAqueous NaOH or K₂CO₃Dichloromethane/WaterThis compound

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions for forming carbon-nitrogen bonds. Palladium-catalyzed amination, or Buchwald-Hartwig amination, provides a powerful alternative for constructing aryl amides. While typically used for coupling aryl halides with amines, variations of this methodology can be applied to amide synthesis.

More direct palladium-catalyzed approaches can achieve the synthesis of benzamides. For instance, methods have been developed for the palladium-catalyzed denitrogenative cross-coupling of chemicalbook.com-benzotriazin-4(3H)-ones with organoaluminum reagents to produce ortho-alkylated benzamides. nih.govacs.org While this specific route is for ortho-alkylation, the underlying principle of palladium facilitating C-N bond formation is broadly applicable. A hypothetical palladium-catalyzed route to this compound could involve the coupling of a 2-(trifluoromethoxy)benzoic acid derivative with N-methylaniline, leveraging a suitable palladium catalyst and ligand system to drive the reaction. Such reactions often show high functional group tolerance but require careful optimization of the catalyst, ligand, base, and solvent. acs.org

Table 2: Hypothetical Palladium-Catalyzed System for Amide Synthesis

Aryl Source Amine Source Catalyst Ligand Base
2-(trifluoromethoxy)benzoic acid derivativeN-methylanilinePd(OAc)₂ or Pd₂(dba)₃XantPhos or similar phosphine ligandsCs₂CO₃ or K₃PO₄

Direct condensation of a carboxylic acid and an amine to form an amide is the most atom-economical approach, releasing only water as a byproduct. However, this reaction is typically thermodynamically unfavorable and requires harsh conditions, such as high temperatures, to drive off the water and shift the equilibrium toward the product.

Acid-catalyzed condensation reactions can facilitate this process. researchgate.netmdpi.com For the synthesis of this compound, this would involve heating 2-(trifluoromethoxy)benzoic acid with N-methylaniline, possibly with a catalyst or a dehydrating agent. While conceptually simple, this method can suffer from side reactions and may not be suitable for complex or heat-sensitive substrates. A more efficient approach involves the condensation of amines with an activated intermediate, such as an imidamide formed from a nitrile derivative, which can then undergo intramolecular cyclization or further reaction to form the desired C-N bond. rsc.org

Table 3: General Conditions for Direct Thermal Amidation

Reactant 1 Reactant 2 Condition Byproduct
2-(trifluoromethoxy)benzoic acidN-methylanilineHigh Temperature (>150 °C), possible catalystWater

Synthesis of Precursor Molecules and Key Intermediates

The successful synthesis of the target compound is contingent upon the efficient preparation of its key building blocks: an activated 2-(trifluoromethoxy)benzoic acid derivative and N-methylaniline.

2-(Trifluoromethoxy)benzoyl chloride is a crucial intermediate, serving as an activated form of the carboxylic acid for amide coupling. The most common and reliable method for its synthesis is the reaction of 2-(trifluoromethoxy)benzoic acid with a chlorinating agent.

Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction with oxalyl chloride is often preferred for laboratory-scale synthesis as the byproducts (CO₂, CO, HCl) are gaseous, simplifying purification. The reaction is typically performed in an inert solvent like dichloromethane, and a catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. chemicalbook.com Anhydrous conditions are essential to prevent the hydrolysis of the highly reactive acyl chloride product back to the carboxylic acid.

Table 4: Synthesis of 2-(trifluoromethoxy)benzoyl Chloride

Starting Material Reagent Catalyst Solvent Key Conditions
2-(trifluoromethoxy)benzoic acidOxalyl chloride or Thionyl chlorideN,N-dimethylformamide (DMF)Dichloromethane (DCM)Anhydrous, Room Temperature or Reflux

N-methylaniline is a common secondary amine used in organic synthesis. It can be prepared from aniline through several methylation strategies. echemi.com

One classical method involves the reaction of aniline with a methylating agent such as dimethyl sulfate (B86663) or a methyl halide (e.g., methyl iodide). chemicalbook.com These reactions typically require a base to neutralize the acid formed. Another important industrial method is the reaction of aniline with methanol at high temperatures and pressures in the presence of an acid catalyst, such as sulfuric acid, or a metal-based catalyst. google.comresearchgate.net This method is considered greener due to the use of methanol as the methylating agent. researchgate.net

Table 5: Comparison of Synthetic Routes to N-methylaniline

Method Starting Material Methylating Agent Typical Conditions Advantages/Disadvantages
AlkylationAnilineDimethyl sulfate / Methyl iodideBase (e.g., NaOH), Low temperature chemicalbook.comHigh reactivity; Reagents are toxic.
Reductive AminationAnilineFormaldehyde / Formic Acid(Leuckart-Wallach or Eschweiler-Clarke reaction)Milder conditions; Uses common reagents.
Catalytic AlkylationAnilineMethanolHigh Temperature & Pressure, Acid or Metal Catalyst google.comresearchgate.netAtom-economical, uses inexpensive methanol; Requires high T/P.

Intermediate Compound Synthesis (e.g., via hydrolysis, cyano intermediates)

The preparation of this compound often proceeds through the synthesis of crucial precursors, primarily 2-(trifluoromethoxy)benzoic acid and its activated derivatives, or via a pathway involving a cyano intermediate.

A common and well-established route involves the initial synthesis of 2-(trifluoromethoxy)benzoic acid. While specific literature on this exact molecule is not detailed, analogous syntheses for structurally similar compounds like 2-(trifluoromethyl)benzoic acid are extensively documented. These methods often involve the oxidation of the corresponding substituted toluene or the hydrolysis of a benzotrichloride (B165768) derivative. For instance, a patented method describes the preparation of 2-trifluoromethyl benzoic acid from 2-trichloromethyl benzal chloride through fluoridation followed by hydrolysis and oxidation with nitric acid. google.com

Once the 2-(trifluoromethoxy)benzoic acid intermediate is obtained, it is typically converted to a more reactive species, such as an acyl chloride, to facilitate the subsequent amidation reaction. The reaction of the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride is a standard and efficient method for this transformation. mdpi.com This step is crucial as it activates the carboxyl group for nucleophilic attack by methylamine.

An alternative strategy for synthesizing the benzamide structure involves the use of a cyano intermediate. This pathway would begin with the synthesis of 2-(trifluoromethoxy)benzonitrile. The nitrile group can then be hydrolyzed to the corresponding primary amide. A general method for the hydration of organonitriles to amides can be achieved under mild conditions using sodium hydroxide (B78521) (NaOH). oatext.com A patent for the synthesis of the related 2-trifluoromethyl benzamide describes a route starting from 2,3-dichlorotrifluorotoluene, which undergoes fluorination and cyano substitution to form 2-fluoro-6-cyano trifluorotoluene. This intermediate is then hydrolyzed to the amide. google.com This approach highlights the viability of cyano intermediates in the synthesis of such benzamides.

The final step in the primary synthetic route is the reaction of the activated carboxylic acid derivative, 2-(trifluoromethoxy)benzoyl chloride, with methylamine. This is a nucleophilic acyl substitution reaction where the methylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and replacing the chloride leaving group to form the final this compound product.

IntermediatePrecursorReagents/Reaction Type
2-(Trifluoromethoxy)benzoic acid2-(Trifluoromethoxy)tolueneOxidation
2-(Trifluoromethoxy)benzoyl chloride2-(Trifluoromethoxy)benzoic acidThionyl chloride or Oxalyl chloride
2-(Trifluoromethoxy)benzamide2-(Trifluoromethoxy)benzonitrileHydrolysis (e.g., NaOH)

Catalytic Systems and Reaction Conditions for Synthesis Optimization

The optimization of the synthesis of this compound focuses on improving reaction efficiency, yield, and sustainability, primarily through the use of catalytic systems. While the traditional method of reacting an acyl chloride with methylamine is robust, direct catalytic amidation of the carboxylic acid is a more atom-economical approach.

Direct amidation of 2-(trifluoromethoxy)benzoic acid with methylamine can be facilitated by various catalysts that promote the dehydration reaction. Boronic acid derivatives have been shown to be effective catalysts for such transformations. mdpi.com These catalysts activate the carboxylic acid, allowing for a direct reaction with the amine under milder conditions than uncatalyzed thermal methods.

More recently, cooperative catalysis systems have been developed for N-methyl amidation. One such system employs a combination of 1,4-diazabicyclo[2.2.2]octane (DABCO) and iron(III) oxide (Fe₃O₄). This protocol is noted for its operational simplicity and compatibility with a range of carboxylic acids, providing good to excellent yields. An important advantage of this system is the easy magnetic recovery of the Fe₃O₄ catalyst, allowing for its reuse over multiple cycles.

For the synthesis pathway involving an acyl chloride, the reaction with methylamine is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. While this step may not always require a catalyst for promotion, the choice of solvent and temperature can be optimized to ensure complete reaction and ease of product isolation.

In the context of the cyano intermediate pathway, the hydrolysis of the nitrile to the amide can be optimized. While strong acids or bases can effect this transformation, catalytic systems are also employed. For instance, various transition metal catalysts have been reported for the hydration of nitriles. However, a simple and efficient method utilizes sodium hydroxide in isopropyl alcohol, which can drive the reaction to completion under moderate heating. oatext.com A patent for a related compound details the hydrolysis of 2-chloro-6-trifluoromethyl benzonitrile (B105546) using NaOH in water at 100°C. google.com

The progress of these reactions can be monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC) to determine the consumption of starting materials and the formation of the product.

ReactionCatalytic System/ReagentsKey Reaction Conditions
Direct AmidationBoronic Acid DerivativesAnhydrous conditions, elevated temperature
Direct AmidationDABCO/Fe₃O₄Cooperative catalysis, potential for catalyst recycling
Nitrile HydrolysisSodium HydroxideIsopropyl alcohol or water as solvent, 60-100°C

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural elucidation of N-methyl-2-(trifluoromethoxy)benzamide, providing precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy offers critical insights into the proton environment of the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the N-methyl protons, and the amide proton. The aromatic region typically displays a complex multiplet pattern arising from the protons on the benzene (B151609) ring. The chemical shifts and coupling constants of these aromatic protons are influenced by the electronic effects of the trifluoromethoxy and the N-methylbenzamide substituents. The N-methyl group gives rise to a characteristic signal, often a doublet if coupled to the amide proton, or a singlet depending on the solvent and temperature conditions which can affect the rate of N-H exchange. The amide proton itself typically appears as a broad signal.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Functional Group Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz)
Aromatic CH 7.20 - 7.60 Multiplet -
NH 6.5 - 8.5 Broad Singlet -

Note: Predicted data is based on analogous structures and may vary from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound produces a distinct signal, allowing for the complete assignment of the carbon backbone. The spectrum will show signals for the carbonyl carbon of the amide, the carbons of the aromatic ring, the carbon of the trifluoromethoxy group, and the N-methyl carbon. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum. The aromatic carbons exhibit a range of chemical shifts influenced by their position relative to the substituents. The trifluoromethoxy group's carbon signal is identifiable by its characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Chemical Shift (δ) (ppm) Multiplicity (due to C-F coupling)
C=O (Amide) 165 - 170 Singlet
Aromatic C-OCF₃ 145 - 150 -
Aromatic C 120 - 135 -
OCF₃ 120.5 (q, ¹JCF ≈ 257 Hz) Quartet

Note: Predicted data is based on analogous structures and may vary from experimental values.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethoxy Group Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically used to characterize the trifluoromethoxy group. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet, as all three fluorine atoms in the trifluoromethoxy group are chemically equivalent. The chemical shift of this signal is characteristic for the -OCF₃ group and provides confirmation of its presence in the molecule.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Functional Group Chemical Shift (δ) (ppm)

Note: Predicted data is based on analogous structures and may vary from experimental values.

Mass Spectrometry (MS) Techniques

Mass spectrometry techniques are employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in confirming the molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for assessing the purity of volatile compounds and analyzing their fragmentation patterns. In a typical GC-MS analysis of this compound, the compound would first be separated from any impurities on a gas chromatography column. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). This ionization process leads to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of these ions, providing a unique fingerprint of the molecule. Key fragmentation pathways for amides often involve cleavage of the bonds adjacent to the carbonyl group.

Table 4: Predicted Key Mass Fragments for this compound in GC-MS (EI)

m/z Proposed Fragment
219 [M]⁺ (Molecular Ion)
188 [M - OCH₃]⁺
173 [C₇H₄O₂CF₃]⁺
145 [C₇H₄OCF₃]⁺
116 [C₆H₄CF]⁺

Note: Predicted data is based on typical fragmentation patterns for similar compounds and may vary from experimental results.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an essential technique for the analysis of this compound in complex matrices and for its quantification. This method is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC-MS. In LC-MS/MS, the compound is first separated by liquid chromatography and then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). This results in the formation of a protonated molecule [M+H]⁺. In the tandem mass spectrometry (MS/MS) stage, this precursor ion is selected and fragmented to produce a characteristic set of product ions. This process, known as multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification of the compound in complex samples.

Table 5: Predicted LC-MS/MS Parameters for this compound

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion [M+H]⁺ m/z 220

Note: Predicted data is based on the molecular weight of the compound and may vary based on experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of a related compound, N-methylbenzamide, provides a reference for identifying key vibrational frequencies. In N-methylbenzamide, characteristic peaks are observed for the N-H stretching, C=O (Amide I), and N-H bending (Amide II) vibrations. nist.govchemicalbook.comnist.gov

For substituted benzamides, the positions of these bands can shift depending on the nature and position of the substituents on the aromatic ring. For instance, in 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, the N-H stretching vibrations appear at 3356 and 3178 cm⁻¹, the C=O stretch is at 1659 cm⁻¹, and the N-H bend is at 1629 cm⁻¹. iucr.org Another example, N-(4-methylphenyl)benzamide, shows a strong C=O stretching band at 1645 cm⁻¹ and an N-H bending absorption at 1597 cm⁻¹. researchgate.net

While specific experimental IR data for this compound is not available in the search results, the expected spectrum would feature characteristic peaks corresponding to the secondary amide and the trifluoromethoxy groups. The C-F stretching vibrations associated with the -OCF₃ group are typically strong and appear in the region of 1100-1200 cm⁻¹. iucr.org

Table 1: Expected IR Absorption Bands for this compound This table is predictive, based on characteristic frequencies of related compounds.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-HStretch3300 - 3500
C-H (Aromatic)Stretch3000 - 3100
C-H (Methyl)Stretch2850 - 2960
C=O (Amide I)Stretch1630 - 1680
N-H (Amide II)Bend1510 - 1570
C=C (Aromatic)Stretch1450 - 1600
C-NStretch1300 - 1400
C-F (-OCF₃)Stretch1100 - 1200

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like benzamides typically exhibit absorption bands in the UV region due to π → π* transitions of the benzene ring and the carbonyl group. For the parent benzamide (B126) molecule, a steep increase in absorbance is observed in the UV range below 300 nm. reddit.com

The electronic spectrum of this compound is expected to be influenced by the presence of the trifluoromethoxy substituent on the benzene ring. While specific UV-Vis or fluorescence spectra for this compound have not been detailed in the available literature, analysis of similar structures suggests that electronic transitions would be characteristic of a substituted benzene system. For example, the UV-Vis spectrum of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl) benzamide has been reported as part of its characterization, indicating the utility of this technique for related benzamide structures. researchgate.net The introduction of the -OCF₃ group may cause shifts in the absorption maxima (λ_max) compared to unsubstituted benzamide due to its electronic effects on the aromatic system.

Fluorescence spectroscopy, which measures the emission of light from a molecule after it absorbs light, could provide further details on the electronic structure and excited states of this compound. However, no specific fluorescence data for this compound were found in the search results.

Computational Studies and Molecular Modeling of N Methyl 2 Trifluoromethoxy Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects like solvents or crystal packing forces. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. arxiv.org It offers a balance between accuracy and computational cost, making it suitable for molecules of this size. DFT calculations are employed to find the lowest energy structure of the molecule, a process known as geometry optimization. researchgate.net For benzamide (B126) and its derivatives, DFT methods like B3LYP with basis sets such as 6-31G are commonly used to determine geometrical parameters.

The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule until a stable conformation (a minimum on the potential energy surface) is reached. For N-methyl-2-(trifluoromethoxy)benzamide, key parameters include the planarity of the amide group, the C-N bond length, and the orientation of the trifluoromethoxy group relative to the benzene (B151609) ring. Studies on similar benzamides show that the amide group is often slightly twisted out of the plane of the aromatic ring. nih.gov

Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). These properties are crucial for understanding the molecule's reactivity and intermolecular interaction sites. The trifluoromethoxy group, being strongly electron-withdrawing, is expected to significantly influence the electronic properties of the benzamide scaffold. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations.
ParameterPredicted ValueTypical Range/Comment
C=O Bond Length~1.25 ÅSlightly longer than a standard C=O double bond (~1.20 Å) due to resonance.
C-N (amide) Bond Length~1.37 ÅShorter than a standard C-N single bond (~1.47 Å), indicating partial double bond character.
C(ring)-C(amide) Bond Length~1.50 ÅTypical C-C single bond between sp² carbons.
O-C(ring) Bond Length~1.36 ÅInfluenced by the electron-withdrawing CF₃ group.
C-F Bond Length~1.34 ÅTypical C-F bond length in a trifluoromethyl group.
Amide-Ring Dihedral Angle15° - 30°The amide group is typically twisted relative to the phenyl ring to minimize steric repulsion. iucr.org

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and intramolecular charge transfer (ICT) within a molecule. wikipedia.orgq-chem.com It provides a chemical interpretation of the wavefunction in terms of a localized "natural Lewis structure". wikipedia.org The analysis quantifies the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors), primarily antibonding orbitals. wikipedia.orgresearchgate.net

For this compound, NBO analysis can reveal key intramolecular interactions. A significant interaction is expected from the lone pair of the nitrogen atom (n_N) delocalizing into the antibonding orbital of the carbonyl group (π_C=O). This n → π interaction is characteristic of the amide bond and contributes to its planarity and rotational barrier.

Furthermore, the analysis can elucidate the electronic effects of the trifluoromethoxy substituent. Interactions involving the oxygen lone pairs and the C-F antibonding orbitals can be quantified. The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated, with higher values indicating stronger interactions and greater molecular stability. acadpubl.eu These charge transfer events are crucial for understanding the molecule's electronic structure and reactivity.

Table 2: Predicted Major Donor-Acceptor Interactions in this compound from NBO Analysis.
Donor NBOAcceptor NBOInteraction TypePredicted Stabilization Energy E(2) (kJ/mol)
n(N)π(C=O)Amide Resonance> 200
n(Ocarbonyl)σ(Cring-Camide)Hyperconjugation~20 - 40
n(Omethoxy)σ(Cring-O)Hyperconjugation~15 - 30
π(Cring-Cring)π(Cring-Cring)Ring Delocalization~80 - 100

Computational methods, particularly DFT, are invaluable for exploring the conformational landscape of flexible molecules like this compound. iucr.org The molecule's flexibility arises from the rotation around several single bonds, such as the C(ring)-C(amide) bond and the C(ring)-O(methoxy) bond.

By systematically rotating these bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped. This allows for the identification of the global minimum energy conformation as well as other low-energy local minima. Studies on related benzamides have shown that the conformation observed in a crystal structure may not be the global minimum for an isolated molecule in the gas phase. nih.goviucr.org The energy difference is often small (e.g., a few kJ/mol) and reflects the influence of intermolecular interactions in the solid state which can stabilize a higher-energy conformer. nih.goviucr.org For this compound, the relative orientation of the amide and trifluoromethoxy groups will be a key determinant of conformational stability, governed by a balance of steric hindrance and electronic interactions.

Table 3: Hypothetical Low-Energy Conformers and Relative Energetics.
ConformerKey Dihedral Angle (Amide-Ring)Key Dihedral Angle (OCF₃-Ring)Relative Energy (kJ/mol)Comment
A (Global Minimum)~25°~0°0.0Most stable conformation in isolation.
B~25°~180°2 - 5Slightly higher energy due to different OCF₃ orientation.
C (Crystal-like)~50°~10°3 - 8A higher energy conformer potentially stabilized by crystal packing forces. nih.goviucr.org

Investigation of Intermolecular Interactions and Crystal Packing

While quantum calculations describe the properties of a single molecule, the behavior of this compound in the solid state is dictated by how molecules pack together in a crystal lattice. This packing is governed by a complex interplay of various non-covalent intermolecular interactions.

In the absence of strong hydrogen bond donors like N-H or O-H in certain orientations, the crystal packing of molecules like this compound is primarily stabilized by a network of weak hydrogen bonds. researchgate.net The carbonyl oxygen is a potent hydrogen bond acceptor, readily forming C–H⋅⋅⋅O=C interactions with C-H bonds from the methyl group or the aromatic ring of neighboring molecules. These interactions, though individually weak, are numerous and collectively contribute significantly to lattice stability. researchgate.net

The trifluoromethoxy group introduces the possibility of C–H⋅⋅⋅F–C interactions. The highly electronegative fluorine atoms can act as weak hydrogen bond acceptors. Additionally, the electron-rich aromatic ring can act as an acceptor for C-H donors, leading to C–H⋅⋅⋅π interactions. Computational studies on similar trifluoromethyl-substituted benzamides have shown that the electrostatic contribution to these weak hydrogen bonds follows the order: C–H⋅⋅⋅O=C > C–H⋅⋅⋅F–C > C–H⋅⋅⋅π. researchgate.net

Table 4: Potential Weak Hydrogen Bonds in the Crystal Structure of this compound.
Interaction TypeDonorAcceptorTypical Distance (H⋅⋅⋅A)Typical Angle (D–H⋅⋅⋅A)
C–H⋅⋅⋅O=CC–H (methyl/aryl)O=C (carbonyl)2.2 - 2.8 Å120° - 170°
C–H⋅⋅⋅F–CC–H (methyl/aryl)F–C (trifluoromethyl)2.3 - 2.9 Å110° - 160°
C–H⋅⋅⋅πC–H (methyl)π-system (aryl ring)2.5 - 3.0 Å120° - 150°

Aromatic π-π stacking interactions are another crucial factor in the crystal packing of planar aromatic molecules. rsc.org These interactions arise from attractive non-covalent forces between the delocalized π-electron systems of adjacent benzene rings. In the crystal structure of this compound, molecules are expected to arrange themselves to facilitate these interactions.

The most common geometries for π-π stacking are parallel-displaced, where the rings are parallel but offset from one another, and T-shaped (or edge-to-face), where the edge of one ring points towards the face of another. A perfect face-to-face arrangement is generally disfavored due to electrostatic repulsion. The intercentroid distance between stacked rings is a key parameter, typically falling in the range of 3.3 to 3.8 Å for attractive interactions. nih.gov These π-π interactions, in concert with the network of weak hydrogen bonds, create a stable three-dimensional supramolecular architecture. researchgate.netnih.gov

Table 5: Characteristics of Potential π-π Stacking Interactions.
Interaction GeometryDescriptionTypical Intercentroid DistanceTypical Slip Angle (Parallel-Displaced)
Parallel-DisplacedAromatic rings are parallel but offset laterally.3.4 - 3.8 Å15° - 30°
T-shaped / Edge-to-FaceThe C-H bonds on the edge of one ring point to the face of another.~5.0 ÅN/A

Characterization of Halogen-Halogen Contacts

The trifluoromethoxy (-OCF3) group in this compound introduces multiple fluorine atoms, which can participate in various non-covalent interactions, including halogen-halogen contacts. These interactions, while weak, can be crucial in dictating crystal packing and molecular recognition at protein-ligand interfaces. Computational methods are essential for characterizing these contacts, which are broadly classified into two types. Type I contacts involve geometries where the angles at each halogen atom are equal (θ1 ≈ θ2), often associated with van der Waals repulsion minimization. In contrast, Type II contacts exhibit a geometry where one angle is approximately 90° and the other is around 180° (θ1 ≈ 90°, θ2 ≈ 180°), which is characteristic of a true halogen bond—an attractive, directional interaction.

Computational investigations on halogenated molecules reveal the nature of these contacts. For instance, studies on halogenated oxindoles show that replacing a hydrogen with a fluorine atom can significantly alter the molecular electrostatic potential (MEP), enhancing the potential for intermolecular interactions. mdpi.com The high electronegativity of fluorine atoms in the -OCF3 group induces a perturbation in the MEP across the entire molecule. mdpi.com This can strengthen other interactions or create new ones, including F···F contacts. While individual F···F contacts are often considered dispersive in nature, their collective effect in a fluorinated group can be significant. mdpi.com

Furthermore, the fluorine atoms of the trifluoromethoxy group can interact with other atoms, such as the carbonyl carbons of protein backbones. In a computational and crystallographic study of fluorinated carbazole (B46965) derivatives binding to a p53 mutant, a F···C=O interaction distance of 3.4 Å was observed, highlighting the potential for such contacts to contribute to binding affinity. acs.org Computational analysis using methods like Density Functional Theory (DFT) can quantify the interaction energies of these contacts and elucidate the influence of electron-withdrawing substituents on their strength. mdpi.com Such analyses provide critical guidance for crystal engineering and rational drug design by leveraging the subtle but significant structural influence of halogen contacts.

Quantitative Interaction Energy Calculations (e.g., PIXEL method)

To gain a quantitative understanding of the forces governing the crystal structure of molecules like this compound, computational methods such as the semi-classical density sums (SCDS-PIXEL) method are employed. The PIXEL method calculates intermolecular interaction energies based on the electron density of the molecule, partitioning the total interaction energy (Etot) into distinct physical components: Coulombic (Ecoul), polarization (Epol), dispersion (Edisp), and repulsion (Erep). nih.gov This allows for a detailed analysis of the nature of the interactions stabilizing the crystal lattice.

While a specific PIXEL analysis for this compound is not available in the literature, studies on other fluorinated organic molecules provide a clear framework for the expected results. For example, a PIXEL analysis of the herbicide isoxaflutole, which contains a trifluoromethyl group, revealed that the crystal packing is dominated by dispersion forces but with significant contributions from electrostatic interactions. nih.gov The total lattice energy was calculated to be -140 kJ mol-1, with dispersion contributing 66% and electrostatic (Coulombic + polarization) forces contributing 34% to the stabilization. nih.gov

The method allows for the calculation of interaction energies for specific pairs of molecules (dimers) within the crystal, identifying the most significant interactions that build the supramolecular architecture. For isoxaflutole, the strongest single interaction was found to be -57.2 kJ mol-1, forming a columnar motif that accounted for approximately 40% of the total lattice stabilization. nih.gov A similar analysis for this compound would quantify the contributions of N-H···O hydrogen bonds, C-H···O interactions, and potential interactions involving the trifluoromethoxy group, such as C-H···F bonds or π-π stacking, providing a quantitative hierarchy of the forces at play.

Table 1: Example of PIXEL Interaction Energy Calculations for Molecular Pairs in Isoxaflutole Crystal Lattice Data sourced from a study on isoxaflutole, a trifluoromethyl-containing molecule, to illustrate the outputs of the PIXEL method. nih.gov

Molecular Pair MotifEcoul (kJ/mol)Epol (kJ/mol)Edisp (kJ/mol)Erep (kJ/mol)Etot (kJ/mol)Primary Interactions
Columnar Motif (1a,b)-11.5-4.6-55.814.7-57.2Dispersion, C-H···O
Layer Motif (3a,b)-15.9-7.3-33.419.9-36.7Dispersion, C-H···O

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. For this compound, this method can be used to screen potential biological targets and predict its binding affinity and mode of interaction at an atomic level. mdpi.com The process involves placing the ligand into the active site of a receptor in various conformations and orientations and then scoring these poses based on a function that approximates the binding free energy.

The trifluoromethoxy group is a key feature that influences docking outcomes. It is known to increase lipophilicity, which can enhance hydrophobic interactions within a binding pocket. mdpi.combohrium.com Furthermore, its unique electronic properties and ability to act as a weak hydrogen bond acceptor can contribute to specific interactions with receptor residues. mdpi.combohrium.com Docking studies on analogous compounds, such as trifluoromethoxy- and trifluoromethyl-containing benzamides, have identified them as potential inhibitors for various targets, including Cholesteryl Ester Transfer Protein (CETP), cholinesterases, and kinases. nih.govtandfonline.comd-nb.info In a study of trifluoromethyl benzamides as CETP inhibitors, induced-fit docking simulations showed that the ligands successfully accommodated the active site, with hydrophobic interactions being the predominant stabilizing force. nih.gov Similarly, docking of 5-trifluoromethoxy-2-indolinones into acetylcholinesterase and butyrylcholinesterase active sites helped to rationalize their potent inhibitory activity. tandfonline.com

Conformational Analysis within Potential Binding Sites

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation about single bonds. For a ligand like this compound, its ability to adopt a low-energy conformation that is complementary to the shape of a protein's binding site is critical for effective binding. The presence of fluorine atoms, particularly in a bulky group like trifluoromethoxy, can significantly influence conformational preferences through stereoelectronic effects. nih.goved.ac.uk

Fluorine's high electronegativity can alter the torsional barriers of adjacent bonds, favoring certain rotamers over others. This can pre-organize the ligand into a "bioactive conformation," reducing the entropic penalty of binding. Studies on fluorinated prolines, for instance, have shown that the strategic placement of fluorine can control the cis-trans isomerism of the amide bond, a key determinant of peptide and protein structure. ljmu.ac.ukljmu.ac.uk In the context of a binding site, computational methods can explore the ligand's conformational landscape. This analysis is crucial during docking simulations, where the flexibility of the ligand is often sampled to find the best fit. nih.gov The analysis can reveal whether the lowest-energy conformation in solution corresponds to the bound conformation and can explain why fluorination at a specific position can lead to a dramatic increase in binding affinity by stabilizing a more favorable binding pose. nih.gov

Prediction of Binding Modes and Interaction Hotspots

A primary output of molecular docking simulations is the prediction of the ligand's binding mode, which details the specific interactions between the ligand and the amino acid residues of the target protein. These key interaction points are often referred to as "hotspots." For this compound, these interactions would likely involve hydrogen bonding from the amide N-H group to an acceptor residue (e.g., Asp, Glu, or a backbone carbonyl) and acceptance of a hydrogen bond by the amide carbonyl oxygen from a donor residue (e.g., Lys, Arg, Ser).

The trifluoromethoxy-substituted phenyl ring plays a crucial role in defining further interactions. The ring itself can engage in hydrophobic and π-π or C-H-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan. The trifluoromethoxy group, due to its lipophilic nature, would likely be oriented towards a hydrophobic pocket. mdpi.com Furthermore, its fluorine atoms can form weak halogen bonds or other favorable contacts with protein atoms. researchgate.net

Docking studies of structurally related inhibitors provide templates for these predicted interactions. For example, docking of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides into the active site of Peroxiredoxins revealed key hydrophobic interactions and hydrogen bonds that correlated with their antioxidant activity. d-nb.info Similarly, simulations of 5-trifluoromethoxy-2-indolinone derivatives in cholinesterase active sites identified critical interactions with residues in the catalytic anionic site and peripheral anionic site, explaining their dual inhibitory mechanism. tandfonline.com

Table 2: Example of Predicted Interactions and Docking Scores for Related Benzamide Derivatives Data are compiled from docking studies on analogous compounds to illustrate predicted binding modes and scores.

Compound ClassProtein TargetPredicted Key InteractionsDocking Score (kcal/mol)Reference
N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamideAntimicrobial TargetHydrogen bonds, hydrophobic interactions-6.8 nih.gov
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamidePeroxiredoxins (3MNG)H-bonds with SER48, ARG128; Hydrophobic interactions-8.9 d-nb.info
5-trifluoromethoxy-2-indolinone derivativeAcetylcholinesteraseπ-π stacking with TRP84, TYR334; H-bond with TYR121-11.2 tandfonline.com

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions at the molecular level. By using methods like Density Functional Theory (DFT), researchers can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. This allows for the calculation of activation energies, which are directly related to reaction rates, and provides a theoretical basis for understanding reaction feasibility, selectivity, and the role of catalysts. nih.gov For reactions involving this compound, either as a reactant or a product, computational studies can illuminate the precise pathways involved.

Computational Pathways for N-Methylation and C-H Activation

N-Methylation: The synthesis of this compound involves the methylation of the corresponding primary amide. Computational studies have been used to investigate the mechanisms of amide N-methylation. For example, when using quaternary ammonium (B1175870) salts like phenyl trimethylammonium iodide as methylating agents, a direct nucleophilic substitution was proposed. acs.orgnih.gov Computational models suggest that this may proceed through a concerted methylation-deprotonation pathway, avoiding the formation of highly reactive and non-selective intermediates. researchgate.net In enzymatic N-methylation, computational modeling can help decipher the catalytic cycle. Studies on the AerE methyltransferase, for instance, proposed a mechanism where a tyrosine residue activates an aspartate to deprotonate the amide, and a metal ion stabilizes the resulting amidate to facilitate nucleophilic attack on the methyl group of S-adenosyl-L-methionine (SAM). pnas.org

C-H Activation: The functionalization of C-H bonds on the aromatic ring of this compound is another area where computational studies are invaluable. The trifluoromethoxy group is electron-withdrawing, which influences the reactivity of the C-H bonds on the phenyl ring. mdpi.com Computational studies on C-H activation reactions, such as those catalyzed by palladium, often focus on determining the mechanism and selectivity-determining step. For instance, DFT calculations have been used to show that a nitrile-directed remote meta-C-H activation of a biphenyl (B1667301) system proceeds through a concerted metalation-deprotonation (CMD) process. nih.gov These calculations can evaluate the energies of different possible transition states, explaining why a particular C-H bond is activated over others and guiding the rational design of ligands and catalysts to improve reaction efficiency and selectivity. nih.govresearchgate.net

Mechanistic Insights into Trifluoromethoxylation Reactions

The synthesis of ortho-trifluoromethoxylated aromatic compounds, such as the core structure of this compound, often involves sophisticated reaction pathways. Computational studies have been instrumental in unraveling the mechanisms of these transformations. A notable example is the intramolecular C-H trifluoromethoxylation of N-aryl-N-hydroxylamine derivatives, which provides a general and operationally simple route to these valuable molecules. nih.govdiscoveroakwoodchemical.com

Detailed mechanistic investigations, combining experimental data with computational analysis, have revealed a two-stage process:

O-Trifluoromethylation: The initial step involves the O-trifluoromethylation of an N-aryl-N-hydroxylamine precursor. nih.govdiscoveroakwoodchemical.com Experimental evidence, such as the inhibition of the reaction by radical traps like BHT and TEMPO, indicates that this stage proceeds through a radical process. nih.gov This is consistent with the ability of reagents like the Togni reagent to generate CF3 radicals. nih.gov

OCF3 Migration: The subsequent and crucial step is the intramolecular migration of the OCF3 group to the ortho-position of the aromatic ring. nih.gov Computational studies strongly support a mechanism involving the heterolytic cleavage of the N–OCF3 bond. This cleavage results in the formation of a short-lived ion pair, consisting of a nitrenium ion and a trifluoromethoxide anion. nih.gov This ion pair then rapidly recombines, leading to an intermediate that tautomerizes to restore aromaticity and yield the final ortho-trifluoromethoxylated product. nih.gov The proposed ionic mechanism for the N-O bond cleavage in N-protected N-aryl-N-hydroxylamines is also well-supported by existing literature. nih.gov

The table below summarizes the key mechanistic steps for the intramolecular OCF3 migration as supported by computational and experimental data.

StepDescriptionSupporting Evidence
1 Heterolytic Cleavage Thermally induced cleavage of the N–OCF3 bond.
2 Ion Pair Formation Formation of a short-lived nitrenium ion and trifluoromethoxide ion pair. nih.gov
3 Rapid Recombination Recombination of the ion pair at the ortho-position of the aryl ring. nih.gov
4 Tautomerization Tautomerization of the intermediate to restore aromaticity and form the final product. nih.gov

This detailed mechanistic understanding, heavily reliant on computational modeling, is crucial for optimizing reaction conditions and expanding the scope of trifluoromethoxylation reactions. nih.gov

Regioselectivity Predictions in Synthetic Transformations

A significant challenge in synthetic organic chemistry is controlling the position at which a functional group is introduced into a molecule, a property known as regioselectivity. Computational studies provide a powerful predictive tool for understanding and controlling the regioselectivity of synthetic transformations leading to compounds like this compound.

In the context of the intramolecular trifluoromethoxylation described above, the reaction exhibits excellent ortho-selectivity. discoveroakwoodchemical.com Computational models have been key to understanding this high degree of control. The proposed mechanism, involving the formation of a closely associated, short-lived ion pair, explains why the OCF3 group is transferred almost exclusively to the adjacent ortho-position. nih.gov

The intramolecular nature of the transfer is a critical factor. Crossover experiments, where two different substrates are reacted together, have been performed to probe the mechanism. The lack of any crossover products in these experiments provides strong evidence that the OCF3 group does not detach and react with other molecules in the solution, but is instead transferred within the same molecule. nih.gov Computational studies further corroborate this intramolecular pathway, showing that the rapid recombination of the ion pair is the most favorable route. nih.gov

The predictive power of these computational models allows chemists to assess the feasibility of a desired transformation and to anticipate the regiochemical outcome. For instance, by analyzing the electronic structure and stability of potential intermediates and transition states, researchers can predict which position on an aromatic ring is most susceptible to trifluoromethoxylation. This insight is invaluable for designing synthetic routes to complex molecules where precise control of substituent placement is essential. The regioselective trifluoromethoxylation of functionalized anilines, pyridines, and pyrimidines has been shown to be operationally simple with high functional group tolerance, though it is noted that this method is limited by the preparation of the necessary precursors and consistently yields the OCF3-substituent in the ortho-position to the amino group. discoveroakwoodchemical.commdpi.com

The table below outlines the factors influencing the high ortho-regioselectivity in intramolecular OCF3 migration reactions.

Influencing FactorMechanistic RationaleComputational Support
Intramolecularity The OCF3 group is transferred within the same molecule, preventing reaction at other sites or on other molecules.Crossover experiments show no product mixing; computational models favor the intramolecular pathway. nih.gov
Short-Lived Ion Pair The close proximity of the nitrenium ion and trifluoromethoxide anion in the ion pair favors rapid recombination at the adjacent ortho-position. nih.govDFT calculations support the formation and rapid recombination of a short-lived ion pair. nih.gov
Proximity of Reaction Centers The ortho C-H bonds are spatially closest to the N-OCF3 group from which the migration originates.Molecular modeling confirms the geometric favorability of ortho-attack.

Solid State Structure and Polymorphism of N Methyl 2 Trifluoromethoxy Benzamide Derivatives

Crystallographic Studies

No published single crystal X-ray diffraction or powder X-ray diffraction data was found for N-methyl-2-(trifluoromethoxy)benzamide.

Single Crystal X-ray Diffraction for Three-Dimensional Structure Determination

Information unavailable.

Powder X-ray Diffraction for Bulk Material Characterization

Information unavailable.

Polymorphism and Crystal Engineering Investigations

No polymorphism or crystal engineering studies specific to this compound have been reported in the surveyed literature.

Influence of Substituents on Crystal Packing and Supramolecular Assembly

Without crystallographic data for the parent compound or its direct derivatives, an analysis of the influence of substituents on its crystal packing and supramolecular assembly cannot be conducted.

Thermal Stability and Phase Transitions in Crystalline Forms

No data from thermal analysis techniques (such as Differential Scanning Calorimetry or Thermogravimetric Analysis) for this compound is publicly available.

Structure Activity Relationship Sar Studies for N Methylated Benzamide Derivatives with Trifluoromethoxy/trifluoromethyl Groups

The structure-activity relationship (SAR) of benzamide (B126) derivatives is a critical area of study in medicinal chemistry, aiming to understand how specific structural modifications influence biological activity. For N-methyl-2-(trifluoromethoxy)benzamide, the key structural features—the ortho-positioned trifluoromethoxy group, the central benzamide core, and the N-methyl group—each play a distinct role in defining its molecular properties and potential interactions.

Advanced Research Applications and Potential Directions

Development of Novel Chemical Scaffolds for Chemical Biology Research

In medicinal chemistry and chemical biology, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of new compounds. The benzamide (B126) structure itself is a well-established pharmacophore found in numerous biologically active compounds. The introduction of a trifluoromethoxy (-OCF3) group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity, making it a valuable modification in drug design. nih.gov

The N-methyl-2-(trifluoromethoxy)benzamide structure serves as a promising starting point for creating novel chemical scaffolds. For instance, research on related molecules, such as N-benzylbenzamides, has demonstrated that the benzylamide structure can act as a merged pharmacophore for multiple biological targets. acs.org Similarly, studies on N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives show that this scaffold can be systematically modified to generate compounds with significant antibacterial and anticancer activities. nih.gov These examples underscore the potential of the trifluoromethoxy benzamide core, suggesting that this compound could be elaborated into diverse libraries of compounds for screening against various biological targets in chemical biology research.

Exploration of this compound as a Molecular Probe for Target Interaction Studies

A molecular probe is a small molecule used to study and visualize biological targets like proteins and nucleic acids. The benzamide scaffold has been successfully utilized to develop such probes. For example, 4-¹¹C-Methoxy N-(2-Diethylaminoethyl) benzamide was developed as a PET imaging probe to selectively target melanoma, demonstrating high uptake in tumor cells. nih.gov This indicates the suitability of the benzamide structure for designing target-specific imaging agents.

Given its structural features, this compound could be developed into a molecular probe. By incorporating a reporter group, such as a radioisotope (like ¹¹C or ¹⁸F) or a fluorescent tag, the molecule could be used to track and quantify interactions with specific macromolecular targets in vitro and in vivo. The trifluoromethoxy group can be advantageous in this context, potentially enhancing cell permeability and metabolic stability, which are crucial properties for effective molecular probes. nih.gov

Understanding how a ligand like this compound interacts with its biological targets is fundamental to its development as a research tool or therapeutic agent. Several methodologies are employed to elucidate these interactions at a molecular level.

MethodologyDescriptionApplication
X-Ray Crystallography This technique determines the three-dimensional atomic structure of a molecule by analyzing the diffraction pattern of X-rays passing through a crystal of the substance. nih.govIt can provide a high-resolution snapshot of the ligand bound to its macromolecular target, revealing the precise binding mode, orientation, and specific intermolecular contacts.
Molecular Docking A computational method that predicts the preferred orientation of a ligand when bound to a target to form a stable complex. imrpress.com It involves fitting the ligand into the target's binding site and using a scoring function to estimate the binding affinity. imrpress.comUsed to screen virtual libraries of compounds against a target, predict binding modes, and understand the structural basis of ligand-target recognition.
Computational Energy Calculations (e.g., PIXEL method) These are computational techniques used to quantify the energetic contributions of different types of intermolecular interactions (e.g., electrostatic, dispersion) that stabilize a molecular crystal or a ligand-target complex. researchgate.netHelps in understanding the nature and strength of the forces driving the binding event, such as hydrogen bonds and van der Waals forces.
Surface Plasmon Resonance (SPR) A biophysical technique used to measure real-time biomolecular interactions. It detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target.Provides kinetic data on the association and dissociation rates of the binding event, allowing for the determination of binding affinity.

The interaction between a ligand and its target is governed by fundamental principles of molecular recognition, affinity, and selectivity.

Binding Affinity : This refers to the strength of the interaction between a ligand and its binding site on a target molecule. bionity.com High-affinity binding is a result of strong intermolecular forces and means that a low concentration of the ligand is sufficient to occupy the binding sites. bionity.com These forces are typically non-covalent and include hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. wikipedia.org

Binding Selectivity : Selectivity describes the ability of a ligand to bind preferentially to one specific target over others. wikipedia.org High selectivity is crucial in drug development to minimize off-target effects and associated adverse reactions. bionity.comwikipedia.org Selectivity is determined by the complementary nature of the ligand's shape, charge distribution, and hydrophobic patches with the target's binding site. nih.gov

Conformational Changes : The binding of a ligand to a target protein is often not a simple "lock-and-key" mechanism. nih.gov Instead, it can induce conformational changes in the target protein (induced fit) or involve the ligand selecting a pre-existing optimal conformation of the protein (conformational selection). nih.gov These changes are often essential for the protein's biological function or inhibition. wikipedia.org

Mechanistic Studies of Molecular Interactions

The specific molecular interactions of this compound are dictated by its chemical structure. The trifluoromethoxy group and the benzamide core play crucial roles in defining its interaction profile. Studies on structurally related trifluoromethyl-substituted N-methyl-N-phenylbenzamides have shown that in the absence of strong, classical hydrogen bond donors, the crystal packing is stabilized by a network of weak intermolecular interactions. researchgate.net

These interactions include:

C-H···O=C Hydrogen Bonds : The carbonyl oxygen of the amide group is a potent hydrogen bond acceptor, forming interactions with weak C-H donors. These bonds have a significant electrostatic component contributing to their stability. researchgate.net

C-H···F-C Interactions : The fluorine atoms of the trifluoromethoxy group can act as weak hydrogen bond acceptors, interacting with C-H groups. researchgate.net

π-π Stacking : The phenyl ring can engage in π-π stacking interactions with other aromatic systems.

The interplay of these weak but numerous interactions governs how this compound recognizes and binds to its molecular partners. The electrostatic contribution is generally higher for shorter, more directional hydrogen bonds like C-H···O=C compared to more dispersive interactions. researchgate.net

Material Science Applications of Fluorinated Benzamide Derivatives

The inclusion of fluorine atoms into organic molecules can impart unique properties that are valuable in material science. Fluorinated materials are known for their high thermal stability, chemical resistance, and specific surface properties like hydrophobicity. ehu.es

Dielectric materials are electrical insulators that can be polarized by an applied electric field. Materials with a high dielectric constant are essential for applications such as capacitors for energy storage. researchgate.net Fluoropolymers like poly(vinylidene fluoride) (PVDF) are widely used in these applications due to their high dielectric constant and breakdown strength. researchgate.net

The introduction of fluorine-containing side chains into polymer networks has been shown to influence the bulk dynamics and dielectric properties of the material. ehu.es Specifically, fluorination can accelerate the segmental dynamics of the polymer, which can affect the dielectric relaxation behavior. ehu.es Research on fluorinated epoxy materials has shown that increasing the fluorine content can increase the intensity of certain secondary dielectric relaxations. ehu.es While specific data on this compound is not available, as a fluorinated organic molecule, it and its derivatives could be investigated as components or modifiers in dielectric materials. Their incorporation into polymers could potentially tune the dielectric properties for advanced electronic and energy storage applications.

Exploration of Nonlinear Optical (NLO) Properties

While direct experimental studies on the nonlinear optical (NLO) properties of this compound are not extensively documented in current literature, its molecular architecture possesses features characteristic of organic NLO materials. The investigation into such compounds is driven by the demand for new materials for applications in optoelectronics, including optical switching and frequency conversion.

The potential for NLO activity in organic molecules often arises from the presence of an electron-donating group and an electron-accepting group linked by a π-conjugated system. This arrangement can lead to significant intramolecular charge transfer upon excitation, resulting in a large change in dipole moment and high molecular hyperpolarizability (β), a key measure of second-order NLO activity. In the case of this compound, the trifluoromethoxy group (-OCF₃) is a potent electron-withdrawing group, while the methylamino moiety of the amide can act as an electron donor. The benzene (B151609) ring provides the necessary π-conjugated bridge.

Theoretical and experimental studies on analogous structures support this potential. For instance, density functional theory (DFT) has been used to investigate the NLO properties of various nitrogen-containing heterocycles and benzamide derivatives. nih.govpku.edu.cnresearchgate.net Research on 2-Fluoro-N,N-diphenylbenzamide has demonstrated that benzamide structures can exhibit significant second-harmonic generation (SHG) efficiency, a key NLO phenomenon. researchgate.net The introduction of fluorine-containing substituents is a known strategy to enhance NLO properties, thermal stability, and mechanical strength in organic crystals. researchgate.netresearchgate.net

Structural FeatureRole in NLO PropertiesRelevance to this compound
π-Conjugated SystemFacilitates electron delocalization and charge transfer across the molecule.The benzene ring serves as the core π-conjugated system.
Electron-Withdrawing Group (EWG)Acts as the electron acceptor, creating a strong dipole moment.The trifluoromethoxy (-OCF₃) group is a strong EWG.
Electron-Donating Group (EDG)Acts as the electron donor, initiating intramolecular charge transfer.The N-methylamide group can function as an electron donor.
Asymmetric StructureNon-centrosymmetric crystal packing is a prerequisite for second-order NLO effects.The substitution pattern offers the potential for non-centrosymmetric crystallization.

Future research directions would involve the synthesis of high-purity single crystals of this compound and the characterization of their NLO properties using techniques such as the Kurtz-Perry powder test and Z-scan studies to experimentally validate the theoretical potential. researchgate.netanu.edu.au

Role as Synthetic Intermediates in Advanced Organic Synthesis

This compound serves as a valuable building block, or synthetic intermediate, in the construction of more complex molecules for the pharmaceutical and materials science sectors. The utility of trifluoromethyl- and trifluoromethoxy-substituted benzamides as intermediates is well-established for creating a variety of bioactive molecules. chemimpex.com

The compound's structure offers several points for chemical modification. The benzamide moiety can participate in various coupling reactions, while the aromatic ring can undergo further substitution, with the trifluoromethoxy group directing the position of incoming electrophiles. The presence of the -OCF₃ group enhances the chemical stability and lipophilicity of the molecule and its downstream products. chemimpex.com

Closely related structures, such as N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide, are widely used as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com This highlights the recognized value of this class of compounds in synthetic programs. Furthermore, N-substituted benzamides have been developed as specialized reagents. For example, certain N-substituted benzamides act as hydrogen atom transfer (HAT) reagents, enabling novel functionalizations of organic molecules, such as the decarboxylative thiocyanation of aliphatic carboxylic acids. acs.org This opens up the possibility of developing this compound into a reagent for specific synthetic transformations.

Reactive SitePotential TransformationApplication
Amide N-H (after demethylation) or C=OCoupling reactions, reductions, rearrangements (e.g., Hofmann).Synthesis of complex amines, heterocycles.
Aromatic RingElectrophilic aromatic substitution (e.g., nitration, halogenation).Creation of polysubstituted aromatic building blocks.
Entire MoleculeUsed as a scaffold to build upon.Development of new drugs, agrochemicals, or functional materials.
Amide NitrogenFunctionalization to create radical precursors or HAT reagents.Use in advanced photocatalytic and radical-based reactions. acs.org

The availability of synthetic methods for N-trifluoromethyl and related amides further underscores their importance as accessible and versatile intermediates for creating novel chemical entities. nih.govresearchgate.net

Research in Agrochemical Innovation

The search for new active ingredients for crop protection is a major focus of chemical research, and fluorinated compounds play a pivotal role. The trifluoromethoxy (-OCF₃) group, in particular, is recognized as a highly promising substituent in the design of modern agrochemicals. researchgate.net Its inclusion in a molecule can significantly enhance biological efficacy by increasing metabolic stability and lipophilicity, which improves the compound's ability to penetrate biological membranes. researchgate.net

Several highly successful commercial agrochemicals feature the trifluoromethoxy group, demonstrating its value in this sector. researchgate.net The benzamide chemical class itself is a well-known toxophore (a molecular feature responsible for toxic action) found in numerous pesticides. Therefore, the combination of a benzamide scaffold with a trifluoromethoxy group, as seen in this compound, makes it a molecule of significant interest for screening and development as a potential new pesticide.

Research into trifluoromethylphenyl carboxamides has shown their potential as effective mosquito adulticides, providing a strong rationale for investigating similarly structured compounds like this compound for insecticidal properties. Furthermore, the benzamide structure is a core component of many fungicides, and researchers continue to synthesize novel benzamide derivatives to discover compounds with potent fungicidal activity. nih.govmdpi.com The unique electronic properties and steric profile of the ortho-trifluoromethoxy substituent could lead to novel modes of action or improved activity against resistant strains of pests and pathogens.

AgrochemicalTypeSignificance of Trifluoromethoxy Group
NovaluronInsecticideContributes to the molecule's stability and insecticidal activity.
FlometoquinPesticideEnhances biological performance and physicochemical properties.
Flucarbazone-sodiumHerbicideKey for achieving high herbicidal efficacy.
ThifluzamideFungicideImproves systemic movement and fungicidal potency.

Data sourced from a review on trifluoromethoxy-containing agrochemicals. researchgate.net

The exploration of this compound and its derivatives represents a promising avenue for the discovery of next-generation agrochemicals with improved performance and environmental profiles.

Analytical Method Development for Research Scale Quantification and Purity Assessment

Quantitative Analysis Methodologies for Research Samples

In the context of research-scale investigations, accurate quantification of newly synthesized compounds is paramount. For N-methyl-2-(trifluoromethoxy)benzamide, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out as a primary analytical tool. This technique allows for the determination of purity and yield by comparing the integral of a signal from the analyte with that of a known amount of an internal standard.

For analogous benzamide (B126) derivatives, the purity has been successfully assessed using quantitative 1H NMR. acs.org In these methodologies, a precisely weighed amount of an internal standard, such as 1,3,5-trimethoxybenzene (B48636) or dimethyl terephthalate, is added to a sample of the compound dissolved in a deuterated solvent like DMSO-d6 or CDCl3. acs.org The purity of the target compound can then be calculated from the integrated signal intensities of both the analyte and the standard.

Similarly, the yield of a reaction producing a benzamide derivative can be determined from the crude reaction mixture using 1H NMR analysis with an internal standard like benzotrifluoride. reddit.com This approach provides a rapid assessment of reaction efficiency without the need for extensive purification.

Given the presence of a trifluoromethoxy group in this compound, 19F qNMR presents a particularly advantageous method for quantification. acgpubs.orgnih.gov The 19F nucleus has a high natural abundance and sensitivity, and the large chemical shift dispersion in 19F NMR spectra often results in well-resolved signals with a low probability of overlapping peaks, which can be a challenge in 1H NMR. diva-portal.org This makes 19F qNMR a highly specific and reliable tool for the purity determination of fluorinated compounds. nih.govrsc.org For accurate results in 19F qNMR, careful consideration of experimental parameters such as relaxation delays and pulse angles is necessary to avoid integration errors, particularly those arising from the off-resonance effect. acgpubs.org Trifluoroacetic acid is a commonly used internal standard in 19F qNMR. diva-portal.org

Chromatographic Techniques for Purity and Yield Determination

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound, enabling the determination of its purity and the calculation of reaction yields. High-Performance Liquid Chromatography (HPLC) is a principal technique for these purposes.

In the synthesis of the closely related compound 2-trifluoromethyl benzamide, HPLC has been employed to ascertain the purity of the final product, with reported purities of 98.8%, 97.3%, and 96.9% in different batches. diva-portal.org The same technique was used to confirm the completion of the reaction and to calculate the product yield, with reported yields as high as 94.1%. diva-portal.org For this compound, a reverse-phase HPLC method would typically be developed, using a suitable column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a buffer or acid additive to ensure good peak shape. researchgate.netnih.gov Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve.

Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of a chemical reaction. acs.org By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), the consumption of starting materials and the formation of the product can be visualized, often under UV light. acs.org The relative retention factors (Rf values) of the spots provide an indication of the components present in the mixture. Although primarily qualitative, TLC can offer a semi-quantitative estimation of purity and yield.

For the separation of isomers or complex mixtures, semi-preparative HPLC can be utilized to isolate individual components in higher quantities than analytical HPLC. sphinxsai.com The purity of the isolated fractions can then be confirmed using analytical HPLC or other techniques.

The following table summarizes representative data from the analysis of a similar benzamide compound using HPLC:

BatchPurity (HPLC)Yield
198.8%89.9%
297.3%94.1%
396.9%89.0%

Data derived from the synthesis of 2-trifluoromethyl benzamide. diva-portal.org

Spectroscopic Methods for Analytical Quantification

Beyond their use in structural elucidation, spectroscopic techniques can be adapted for the quantitative analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As detailed in section 8.1, qNMR (both 1H and 19F) is a powerful tool for quantitative analysis. The inherent advantage of 19F qNMR for a fluorinated compound like this compound lies in the simplicity of the resulting spectra and the absence of background interference, which allows for rapid and accurate quantification. rsc.org The method's reliability has been demonstrated for various fluorinated pharmaceuticals, showing good linearity and precision. diva-portal.org

Mass Spectrometry (MS): While primarily used for determining molecular weight and fragmentation patterns for structural confirmation, mass spectrometry can also be employed for quantitative analysis, particularly when coupled with a chromatographic separation technique like liquid chromatography (LC-MS). nih.govumich.edu By using an isotopically labeled internal standard, quantitative LC-MS can provide high sensitivity and selectivity for the detection and quantification of the target analyte in complex mixtures. nih.gov The mass spectrometer serves as a highly specific detector, and quantification is based on the intensity of the signal corresponding to the mass-to-charge ratio of the analyte. researchgate.netnih.gov

UV-Visible Spectrophotometry: This technique can be a straightforward and accessible method for quantification if the analyte possesses a suitable chromophore that absorbs light in the UV-Vis region. youtube.com For benzamides, the aromatic ring system gives rise to characteristic UV absorption peaks. nih.gov According to Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. sphinxsai.com To perform a quantitative analysis, a calibration curve is first generated by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). sphinxsai.com The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. While potentially less specific than chromatographic or NMR methods, UV-Vis spectrophotometry can be a rapid and cost-effective technique for routine analysis of pure samples. sphinxsai.com

Q & A

Basic Questions

Q. What are the critical safety protocols for synthesizing N-methyl-2-(trifluoromethoxy)benzamide?

  • Answer : Prior to synthesis, conduct a hazard analysis for all reagents (e.g., trifluoromethoxy-substituted benzoyl chlorides, methylamine derivatives) using guidelines from Prudent Practices in the Laboratory. Specific risks include mutagenicity (e.g., Ames II testing for anomeric amides ), thermal instability of intermediates, and reactivity of halogenated solvents. Use fume hoods, personal protective equipment (PPE), and inert atmospheres for moisture-sensitive steps. Post-reaction waste must comply with local regulations for halogenated organics .

Q. How is the trifluoromethoxy group strategically incorporated into benzamide derivatives?

  • Answer : The trifluoromethoxy (-OCF₃) group is introduced via nucleophilic substitution or coupling reactions. For example, 2-(trifluoromethoxy)benzoyl chloride can react with methylamine under Schotten-Baumann conditions. Solvent choice (e.g., dichloromethane or acetonitrile) and base (e.g., NaHCO₃) are critical to avoid hydrolysis of the acyl chloride . Purity is confirmed by LCMS or ¹⁹F NMR to detect residual fluorinated byproducts .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular conformations of this compound?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL provides definitive bond angles and torsional parameters. For example, the dihedral angle between the benzamide and trifluoromethoxy-substituted phenyl ring can clarify steric or electronic effects. If twinning or low-resolution data occurs, refine structures against high-resolution datasets (≥0.8 Å) and validate using R-factors (<5%) .

Q. What experimental strategies mitigate low yields in coupling reactions involving trifluoromethoxy-substituted benzamides?

  • Answer : Optimize stoichiometry (1.2–1.5 equivalents of acyl chloride) and use coupling agents like Pyry-BF₄ for sulfonamide intermediates . Catalytic additives (e.g., MgCl₂) enhance electrophilicity of the carbonyl group. Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and isolate products via column chromatography with fluorinated solvent systems (e.g., CH₂Cl₂/CF�3CH2OH) to improve solubility .

Q. How do conflicting reports on the bioactivity of trifluoromethoxy-substituted benzamides inform target validation?

  • Answer : Contradictions arise from off-target effects or assay conditions. For example, while some analogs inhibit bacterial AcpS-PPTase , others show antiparasitic activity against Trypanosoma brucei . Use orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays) and structure-activity relationship (SAR) studies focusing on substituent electronegativity and lipophilicity (ClogP) .

Methodological Guidance

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : Identify methylamide protons (δ ~2.8–3.2 ppm) and aromatic splitting patterns.
  • ¹⁹F NMR : Confirm trifluoromethoxy group integrity (δ ~-55 to -60 ppm vs. CFCl₃) .
  • HRMS : Use ESI+ mode to detect [M+H]⁺ with <2 ppm error .
  • IR Spectroscopy : Validate carbonyl stretch (~1660 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Q. How should researchers design SAR studies for trifluoromethoxy-substituted benzamides?

  • Answer :

  • Core Modifications : Replace -OCF₃ with -OCH₃ or -CF₃ to assess electronic effects.
  • Substituent Positioning : Compare 2-, 3-, and 4-trifluoromethoxy isomers in enzymatic assays.
  • Pharmacokinetics : Measure metabolic stability in liver microsomes and plasma protein binding using LC-MS/MS .

Data Contradiction Analysis

Q. Why do some studies report mutagenicity for benzamide derivatives while others do not?

  • Answer : Mutagenicity varies with substituents. For instance, anomeric amides (N-acyloxy-N-alkoxy) show higher Ames test positivity due to nitrenium ion formation, while this compound derivatives exhibit lower risk . Always conduct tiered genotoxicity testing (Ames + micronucleus) and compare with structural analogs (e.g., benzyl chloride as a baseline) .

Tables for Key Methodologies

Technique Application Key Parameters Reference
SC-XRD (SHELXL)Structural validationR-factor <5%, twinning correction
¹⁹F NMRConfirm -OCF₃ group integrityδ -55 to -60 ppm (CFCl₃ reference)
LCMS/HRMSPurity and molecular weight verificationESI+ mode, <2 ppm mass error
Thermal Gravimetric Analysis (TGA)Stability assessmentDecomposition onset >150°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.